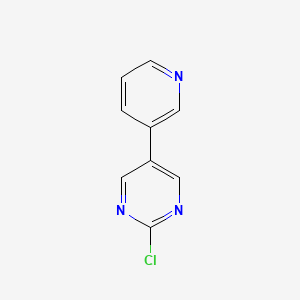

2-Chloro-5-(pyridin-3-yl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTYKBWCTGBYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296335 | |

| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211588-38-3 | |

| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 2 Chloro 5 Pyridin 3 Yl Pyrimidine

Retrosynthetic Analysis for the Elaboration of 2-Chloro-5-(pyridin-3-yl)pyrimidine

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the molecule at the central C-C bond between the two heterocyclic rings. advancechemjournal.com This approach simplifies the target structure into two more readily available synthons: a pyrimidine (B1678525) component and a pyridine (B92270) component.

The primary disconnection strategy involves breaking the bond between C5 of the pyrimidine and C3 of the pyridine. This leads to two potential synthetic pathways based on the polarity of the synthons:

Pathway A: A nucleophilic pyridine synthon (e.g., a pyridin-3-yl organometallic reagent) and an electrophilic pyrimidine synthon (e.g., 2-chloro-5-halopyrimidine).

Pathway B: An electrophilic pyridine synthon (e.g., 3-halopyridine) and a nucleophilic pyrimidine synthon (e.g., a 2-chloro-5-organometallic pyrimidine reagent).

These disconnections point directly towards transition-metal-catalyzed cross-coupling reactions as the most efficient and modular methods for constructing the target molecule. advancechemjournal.com The synthetic equivalents for these synthons are typically organozinc, organoboron, or organotin reagents for the nucleophilic partner and a halide (iodide, bromide, or chloride) for the electrophilic partner.

Classical Synthetic Routes to Pyrimidine and Pyridine Conjugates

While modern cross-coupling methods are dominant, classical approaches to forming the core pyrimidine ring are foundational. The most common classical synthesis of the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this method, such as using α,β-unsaturated ketones, are also widely employed. researchgate.net

In a classical context, the pyridine-pyrimidine conjugate could be assembled by starting with a precursor that already contains the pyridin-3-yl moiety. For example, a 1,3-dicarbonyl compound bearing a pyridin-3-yl substituent could be cyclized with an appropriate amidine derivative to form the pyrimidine ring.

Another classical approach involves the nucleophilic aromatic substitution (SNAr) on a pre-existing pyrimidine ring. nih.govresearchgate.net In this scenario, a highly activated pyrimidine system, such as one with multiple electron-withdrawing groups, could potentially react with a pyridin-3-yl nucleophile. However, the direct coupling of an unsubstituted pyridine anion to a chloropyrimidine is generally challenging and less efficient than catalyzed methods. The synthesis of the 2-chloropyrimidine (B141910) precursor itself can be achieved classically from 2-aminopyrimidine (B69317) via a Sandmeyer-type reaction. orgsyn.org

Transition-Metal Catalyzed Cross-Coupling Approaches

Transition-metal catalysis, particularly with palladium, offers the most versatile and high-yielding pathways to this compound and its analogues. researchgate.net These methods allow for the direct and selective formation of the C-C bond between the two heterocyclic rings under relatively mild conditions.

Palladium catalysts are highly effective in mediating the coupling of aryl and heteroaryl fragments. The three main strategies—Negishi, Suzuki-Miyaura, and Stille couplings—differ primarily in the nature of the organometallic nucleophile used.

The Negishi coupling is a powerful method that utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. A practical and scalable synthesis of the related isomer, 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977), has been developed using a Negishi cross-coupling, highlighting the industrial applicability of this method. acs.org

The strategy involves the reaction of an in situ prepared pyridylzinc halide with a halo-pyrimidine. For the synthesis of the target compound, this would involve the coupling of 3-pyridylzinc chloride with 2-chloro-5-iodopyrimidine (B183918). The reaction is typically catalyzed by a palladium(0) species, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.org The organozinc reagent can be generated from the corresponding halopyridine via transmetalation with an organolithium reagent or by direct insertion of activated zinc. orgsyn.org

Table 1: Representative Conditions for Negishi Coupling in a Related System

| Component | Reagent/Condition | Role | Reference |

|---|---|---|---|

| Pyridine Substrate | 2-Bromopyridine | Precursor to Organozinc | acs.org |

| Pyrimidine Substrate | 2-Chloro-5-iodopyrimidine | Electrophilic Partner | acs.org |

| Catalyst | Pd(PPh₃)₄ | Palladium(0) Catalyst | acs.org |

| Metal | n-BuLi, then ZnCl₂ | Formation of Organozinc | acs.org |

This methodology has also been successfully applied to the synthesis of 5-fluoroalkylated pyrimidine nucleosides, demonstrating its versatility with complex substrates. nih.gov

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions, employing an organoboron reagent (typically a boronic acid or ester) as the nucleophile. libretexts.org These reagents are often stable, commercially available, and environmentally benign. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle catalyzed by a palladium(0) complex. libretexts.org

For the synthesis of this compound, the Suzuki reaction would couple 3-pyridylboronic acid with a suitable 2-chloro-5-halopyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine). A base is required to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions. This approach has been used in the synthesis of complex molecules containing pyrimidine rings, such as in the total synthesis of Epothilone A. libretexts.orgnih.gov

The Stille coupling utilizes an organostannane (organotin) reagent as the nucleophilic partner. While concerns over the toxicity of tin byproducts have somewhat limited its use compared to Suzuki coupling, it remains a valuable and robust method, particularly when other methods fail.

The synthesis of this compound via a Stille coupling would involve the reaction of a reagent like 3-(tributylstannyl)pyridine (B1335939) with 2-chloro-5-halopyrimidine in the presence of a palladium catalyst. Stille couplings have been effectively employed in the synthesis of related poly-heterocyclic systems, such as terpyridines, demonstrating their utility in creating complex pyridine-containing architectures. mdpi.com

Palladium-Catalyzed Coupling Reactions

Strategic Halogenation and Functional Group Interconversion Pathways

The synthesis of this compound relies heavily on strategic halogenation and the interconversion of functional groups to introduce the necessary reactive handles on the pyrimidine and pyridine precursors.

A primary pathway involves the chlorination of a pyrimidinone or hydroxypyrimidine precursor. The conversion of a hydroxyl group to a chloro group is a fundamental functional group interconversion. This is commonly achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, 4-(pyridin-3-yl)pyrimidin-2-ol can be converted to 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) by heating with POCl₃. This transformation is crucial as the resulting chloro-substituted pyrimidine is activated for subsequent nucleophilic substitution or serves as a coupling partner in cross-coupling reactions.

In many synthetic routes, the pyrimidine ring is first halogenated at the 5-position before the pyridine ring is introduced. Starting with 2-chloropyrimidine, a bromine or iodine atom can be installed at the 5-position to create a key intermediate like 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine. researchgate.netacs.org This halogen then serves as the electrophilic partner for the subsequent metal-catalyzed cross-coupling with a pyridinyl-containing nucleophile, such as 3-pyridinylboronic acid or an organozinc reagent.

Functional group interconversion is also critical in preparing precursors. For instance, 2-chloro-5-hydroxypyrimidine (B58251) is a valuable intermediate. One reported synthesis involves the demethylation of 2-chloro-5-methoxypyrimidine. patsnap.com While this can be done with strong Lewis acids like boron tribromide, an alternative method utilizes a hydrobromic acid-methionine system, which can offer advantages in cost and handling. patsnap.com The resulting hydroxypyrimidine can then be used in further transformations.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Achieving high yields and selectivity in the synthesis of this compound, particularly in the key cross-coupling step, requires careful optimization of reaction conditions. Parameters such as the choice of catalyst, base, solvent, and temperature play a critical role in the reaction's success.

A study on the Suzuki-Miyaura coupling between a 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (B13325018) and 4-methoxyphenylboronic acid provides an excellent model for understanding the optimization process, with principles directly applicable to the synthesis of the target compound. mdpi.com The investigation explored various palladium catalysts, bases, and solvents to maximize the yield of the coupled product.

The results, summarized in the table below, show that the combination of a specific palladium catalyst, Pd(dppf)Cl₂, with a carbonate base (K₂CO₃ or Cs₂CO₃) in a dioxane/water solvent system provided the highest yields. mdpi.com The use of phosphine-based catalysts like Pd(PPh₃)₄ resulted in lower yields under the initial conditions, and changing the base to an organic one like triethylamine (B128534) (Et₃N) was ineffective. This systematic approach demonstrates that a precise combination of reagents is necessary for an efficient reaction.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O | 60 | mdpi.com |

| Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O | 55 | mdpi.com |

| Pd(dppf)Cl₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O | 85 | mdpi.com |

| Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | Dioxane/H₂O | 92 | mdpi.com |

| Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 91 | mdpi.com |

| Pd(dppf)Cl₂ (10) | Et₃N (2) | Dioxane/H₂O | Trace | mdpi.com |

This optimization data underscores the importance of screening multiple parameters. For the synthesis of this compound, such a process would be essential to identify the ideal conditions that maximize yield while minimizing the formation of impurities, such as homocoupled byproducts or unreacted starting materials.

Scalability and Process Chemistry Considerations in Research Synthesis

Translating a laboratory-scale synthesis to a larger, kilogram-scale production introduces significant challenges that fall under the domain of process chemistry. The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally sustainable. For the synthesis of heteroaromatic compounds like this compound, a key consideration is minimizing or eliminating chromatographic purification, which is often impractical and expensive at a large scale.

The development of a scalable synthesis for the closely related isomer, 2-chloro-5-(pyridin-2-yl)pyrimidine, offers valuable insights. researchgate.netacs.org Researchers successfully developed a one-step Negishi cross-coupling between 5-iodo-2-chloropyrimidine and an in situ prepared 2-pyridylzinc chloride. researchgate.netacs.org A crucial aspect of this work was the development of a convenient purification procedure that completely avoided chromatography. researchgate.netacs.org This was likely achieved by carefully selecting solvents for extraction and crystallization that would selectively precipitate the desired product while leaving impurities in the solution.

Other process considerations include:

Reagent Cost and Availability: For large-scale synthesis, expensive reagents and catalysts (e.g., some palladium ligands) must be used in minimal quantities or replaced with cheaper alternatives.

Thermal Safety: Exothermic reactions require careful temperature control to prevent runaway reactions. The chlorination of pyrimidinones (B12756618) with POCl₃, for example, can be highly exothermic.

Workup and Isolation: The workup procedure must be simple and efficient, involving extractions, washes, and crystallizations rather than chromatography.

Waste Management: The environmental impact of the synthesis is a major concern. Solvents should be chosen with their toxicity and recyclability in mind, and the formation of toxic byproducts should be minimized.

By focusing on these aspects from the early stages of route development, a synthetic pathway can be designed that is not only effective in a research setting but also viable for larger-scale production.

Purification Methodologies for Isolating this compound

The isolation and purification of this compound from the reaction mixture is a critical step to obtain the compound in high purity. The chosen methodology depends on the scale of the reaction and the nature of the impurities present. Common techniques include extraction, washing, crystallization, and chromatography.

Following the completion of the reaction, a typical workup begins with quenching the reaction mixture, often with water or an aqueous solution. orgsyn.orgnih.gov This is followed by extraction of the product into an appropriate organic solvent.

Table 2: Common Purification Techniques

| Method | Description | Purpose | Example Reference |

|---|---|---|---|

| Solvent Extraction | Partitioning the product between an aqueous layer and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). | To separate the organic product from inorganic salts and water-soluble impurities. | orgsyn.orgnih.gov |

| Aqueous Washing | Washing the organic layer with specific aqueous solutions, such as saturated sodium bicarbonate to neutralize acids, or brine (saturated NaCl) to reduce the water content in the organic phase. | To remove residual acids, bases, and other water-soluble impurities. | orgsyn.orgnih.gov |

| Drying | Treating the organic extract with a drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). | To remove residual water from the organic solvent before concentration. | nih.gov |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. | To obtain a highly pure, crystalline solid product. This is a preferred method for large-scale purification. | orgsyn.orgpatsnap.com |

| Silica (B1680970) Gel Chromatography | Passing the crude product through a column of silica gel, eluting with a solvent system (e.g., a mixture of petroleum ether and ethyl acetate). | To separate the product from impurities with different polarities. Highly effective but often less suitable for large scales. | mdpi.com |

For laboratory-scale synthesis, purification by column chromatography on silica gel is common and highly effective for separating closely related impurities. mdpi.com However, for larger quantities, recrystallization is the preferred method. orgsyn.orgpatsnap.com The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of the pure product upon cooling.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 Pyridin 3 Yl Pyrimidine

Reactivity at the Chloro Substituent

The most prominent feature of 2-chloro-5-(pyridin-3-yl)pyrimidine is the chlorine atom at the C2 position of the pyrimidine (B1678525) ring. The pyrimidine ring is an electron-deficient system, which facilitates the displacement of the chloro group by various nucleophiles. sigmaaldrich.combiosynth.com This reactivity is the cornerstone of its use as a synthetic intermediate.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing 2-chloropyrimidines. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic attack, allowing the chlorine atom to be displaced by a wide range of nucleophiles. sigmaaldrich.combiosynth.com This process generally occurs under thermal conditions and can be catalyzed by acids or bases.

Common nucleophiles used in SNAr reactions with chloropyrimidines include amines, alcohols, and thiols. For instance, reactions with various primary and secondary amines can be performed to yield 2-aminopyrimidine (B69317) derivatives. While specific studies on this compound are not extensively documented, the reactivity of analogous compounds like 2-chloro-4,6-dimethylpyrimidine (B132427) provides insight into the expected transformations. These reactions often proceed efficiently, sometimes accelerated by microwave irradiation. The use of greener solvents like water in the presence of a base such as potassium fluoride (B91410) has also been shown to facilitate SNAr reactions on chloropyrimidines.

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Chloropyrimidines

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4,6-dimethylpyrimidine | Various anilines | Ethanol, 160°C, microwave | 2-Anilinopyrimidine derivatives | Good to excellent | |

| 2-Chloro-4,6-dimethylpyrimidine | 4,4'-Dithiobis(benzenamine) | Ethanol, 160°C, microwave | Corresponding 2-aminopyrimidine | Not specified | |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | PEG 400, 120°C, 5 min | 2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile | 87% | |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Morpholine | PEG 400, 120°C, 5 min | 2-Methyl-4-morpholinoimidazo[1,5-a]pyrimidine-8-carbonitrile | 92% |

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and the chloro substituent on the pyrimidine ring serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method allows for the introduction of various aryl or heteroaryl groups at the C2 position. While a specific protocol for this compound is not detailed in the searched literature, the successful Suzuki coupling of other chloropyrimidines and related nitrogen-rich heterocycles suggests its feasibility. The choice of ligand, such as SPhos or XPhos, can be crucial for achieving high yields, especially with unprotected nitrogen-rich heterocycles.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction has been successfully applied to 7-chloro-5-methyl- sigmaaldrich.comtriazolo[1,5-a]pyrimidine, indicating its potential applicability to this compound for the synthesis of 2-alkynylpyrimidine derivatives.

Buchwald-Hartwig Amination: This is another palladium-catalyzed method for forming C-N bonds, often with a broader substrate scope and milder conditions than traditional SNAr reactions. biosynth.com It is particularly useful for coupling with less nucleophilic amines. The reaction involves an aryl halide, an amine, a base, and a palladium catalyst with a specific phosphine (B1218219) ligand. biosynth.com This method has been successfully used for the amination of various aryl and heteroaryl chlorides and would be a valuable strategy for derivatizing this compound.

Negishi Coupling: This cross-coupling reaction involves the use of an organozinc reagent and a palladium catalyst. A scalable synthesis of the related 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was developed using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, demonstrating the utility of this method for constructing the pyridyl-pyrimidine linkage.

Table 2: Examples of Cross-Coupling Reactions on Related Chloro-Heterocycles

| Reaction Type | Starting Material | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Negishi | 5-Iodo-2-chloropyrimidine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | 2-Chloro-5-(pyridin-2-yl)pyrimidine | High (kilogram scale) | |

| Suzuki | 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) | 3-(1H-Indol-5-yl)-1H-indazole | 80% | |

| Sonogashira | 7-Chloro-5-methyl- sigmaaldrich.comtriazolo[1,5-a]pyrimidine | Terminal alkynes | Palladium catalyst | 7-Alkynyl-5-methyl- sigmaaldrich.comtriazolo[1,5-a]pyrimidine | Not specified |

Reactivity of the Pyrimidine Ring Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are basic, although less so than pyridine (B92270) due to the presence of the second electronegative nitrogen atom. sigmaaldrich.com The pKa of pyrimidine is approximately 1.23. sigmaaldrich.com These nitrogen atoms can be protonated in acidic media or undergo alkylation with suitable electrophiles like alkyl halides. This reactivity can influence subsequent functionalization steps and is a key consideration in reaction design. The nitrogen atoms' lone pairs also play a crucial role in activating the ring for nucleophilic substitution and in coordinating to metal catalysts during cross-coupling reactions.

Reactivity of the Pyridine Ring Nitrogen Atom

The nitrogen atom in the pyridine ring is more basic (pKa of pyridine ≈ 5.23) than the pyrimidine nitrogens and is readily protonated or alkylated. sigmaaldrich.com It can also be oxidized to form the corresponding N-oxide. This N-oxide functionality can, in turn, be used to direct further substitutions on the pyridine ring. The pyridine nitrogen can also act as a directing group in metalation reactions, facilitating functionalization at the ortho positions (C2 or C4).

Functionalization at Other Positions of the Pyrimidine and Pyridine Moieties

Beyond displacement of the chloro group, functionalization can be achieved at other positions on both rings, often through directed ortho-metalation (DoM). In this strategy, a directing group coordinates to an organolithium reagent, promoting deprotonation at the adjacent ortho position. For the pyridine ring in this compound, the pyridine nitrogen itself can direct lithiation to the C4 position. For the pyrimidine ring, alkoxy or acylamino groups can direct lithiation to the C5 position, although in this case, the C5 position is already substituted. However, functionalization at the C4 or C6 positions of the pyrimidine ring could potentially be achieved if a suitable directing group were installed.

Synthesis of Novel Derivatives and Analogues of this compound

The chemical reactivity described above makes this compound a valuable starting material for the synthesis of a diverse range of more complex molecules. By leveraging SNAr and palladium-catalyzed cross-coupling reactions, a multitude of substituents can be introduced at the C2 position of the pyrimidine ring. For example, the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are of interest for their biological activity, often involves the reaction of a substituted aminopyridine with a pyrimidine-based building block. The reactions of this compound with various nucleophiles and coupling partners would provide access to a library of novel compounds with potential applications in drug discovery and materials science.

Modifications at the Pyrimidine Moiety

The pyrimidine ring of this compound is the primary site for initial modifications, largely due to the presence of the reactive chloro substituent at the C2 position. This position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the displacement of the C2-chloro group by a wide range of nucleophiles. rsc.orgrsc.org This reactivity is a cornerstone for introducing diverse functionalities. For instance, reactions with various amines, including primary and secondary aliphatic and aromatic amines, readily afford the corresponding 2-amino-5-(pyridin-3-yl)pyrimidine derivatives. researchgate.netarkat-usa.org Similarly, alkoxides and thiolates can be employed to synthesize ether and thioether analogues, respectively.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space. The Suzuki-Miyaura coupling, which pairs the chloropyrimidine with a boronic acid or ester, is widely used to introduce aryl, heteroaryl, or alkyl groups at the C2 position. libretexts.orgorganic-chemistry.org Another pivotal method is the Buchwald-Hartwig amination, which provides a versatile route to a broad range of N-substituted derivatives under milder conditions than traditional SNAr reactions. nih.gov

Table 1: Examples of Modifications at the Pyrimidine Moiety

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Chloropyrimidine (B141910) | Amine, KF, water | 2-Aminopyrimidine | Moderate to Excellent | researchgate.net |

| 2-Chloropyrimidine | Arylboronic acid, Pd(PPh₃)₂Cl₂, Na₂CO₃, Dioxane | 2-Arylpyrimidine | 34 | |

| 2,4,5-Trichloropyrimidine | Aniline (B41778), Acid catalyst | 2-Anilino-4,5-dichloropyrimidine | - | nih.gov |

| 2-Chloro-3-nitropyridine | Arenethiolate | 2-Arylthio-3-nitropyridine | - | rsc.org |

Note: The data in this table is representative of reactions on related chloropyrimidine and chloropyridine scaffolds, illustrating the general applicability of these methods.

Modifications at the Pyridine Moiety

While the initial focus of derivatization is often the pyrimidine ring, the pyridine moiety offers additional opportunities for structural diversification. The reactivity of the pyridine ring towards electrophilic substitution is generally low due to the electron-withdrawing nature of the nitrogen atom, which is further compounded by the attached pyrimidine ring. researchgate.net Electrophilic aromatic substitution, such as nitration or halogenation, typically requires harsh conditions and may lead to a mixture of products. researchgate.net

A more effective strategy to functionalize the pyridine ring is through the use of its N-oxide derivative. Activation of the pyridine nitrogen to the corresponding N-oxide alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at specific positions. acs.org For instance, nitration of pyridine-N-oxide occurs preferentially at the C4-position.

Alternatively, if substituents are already present on the pyridine ring, they can be modified. For example, a methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then be further functionalized. clockss.org Directed ortho-metalation is another powerful technique that can be employed to introduce substituents at positions adjacent to an existing directing group on the pyridine ring.

Table 2: Examples of Modifications at the Pyridine Moiety

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Chloro-3-pyridinol | Lithium amides, THF | 5-Amino-3-pyridinol | Good to Excellent | clockss.org |

| 3-Substituted Pyridines | AgF₂ | 2-Fluoro-3-substituted pyridine | - | acs.org |

| Pyridine-N-oxide | Nitrating agent | 4-Nitropyridine-N-oxide | - | acs.org |

Note: The data in this table is based on reactions of substituted pyridines and illustrates general strategies for modifying the pyridine ring.

Exploration of Linker Chemistry and Scaffold Diversity

The this compound scaffold serves as a versatile platform for the development of complex molecules through the introduction of various linkers and subsequent scaffold hopping. The C2 position of the pyrimidine ring is a common attachment point for linkers that can connect to other molecular fragments. google.comnih.gov

Linker chemistry can involve simple alkyl or ether linkages, or more complex functionalities such as amides, ureas, or sulfonamides. For example, a common strategy involves the displacement of the C2-chloro group with an amine-containing linker, which can then be further elaborated. google.comnih.gov This approach allows for the systematic exploration of the structure-activity relationship by varying the length, flexibility, and chemical nature of the linker.

Scaffold hopping is a powerful strategy in drug discovery where the core molecular structure is replaced by a different scaffold while retaining similar biological activity. The 5-(pyridin-3-yl)pyrimidine (B1628548) core can be used as a starting point for generating diverse new scaffolds. For instance, the pyrimidine ring can be transformed into other heterocyclic systems, or the pyridine ring can be replaced with other aromatic or heteroaromatic rings. researchgate.net This exploration of chemical space can lead to the discovery of novel compounds with improved properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

Table 3: Examples of Linker and Scaffold Diversity

| Starting Scaffold | Reaction/Strategy | Resulting Scaffold/Linker | Application | Reference |

| 2-(pyridin-3-yl)-pyrimidine | Amide coupling with substituted picolinic acid | Tricyclic ring system with amide linker | RET inhibitors | google.comnih.gov |

| Pyrido[2,3-d]pyrimidine | Substitution at C2 with various amines | Diverse N-linked pyrido[2,3-d]pyrimidines | PIM-1 kinase inhibitors | nih.gov |

| (Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione | Derivatization | Various substituted derivatives | CD73 inhibitors | nih.gov |

| Oxazolo[5,4-d]pyrimidine | Scaffold hopping | - | CB2 neutral antagonists | researchgate.net |

Note: This table provides examples of how the 5-(pyridin-3-yl)pyrimidine and related scaffolds are utilized to generate diverse molecules with various linkers and core structures.

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule, providing detailed insights into its structure and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In 2-Chloro-5-(pyridin-3-yl)pyrimidine, the distinct electronic environments of the protons on the pyrimidine (B1678525) and pyridine (B92270) rings give rise to a characteristic set of signals in the ¹H NMR spectrum. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around each proton. Protons attached to the electron-deficient pyrimidine ring are typically found at higher chemical shifts (downfield) compared to those on the pyridine ring.

Table 1: ¹H NMR Chemical Shift Assignments for this compound Predicted data; experimental values may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-4 (pyrimidine) | 8.8 - 9.0 |

| H-6 (pyrimidine) | 8.8 - 9.0 |

| H-2 (pyridine) | 8.9 - 9.1 |

| H-4 (pyridine) | 8.0 - 8.2 |

| H-5 (pyridine) | 7.4 - 7.6 |

| H-6 (pyridine) | 8.6 - 8.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift being indicative of its bonding environment and hybridization. The carbon atoms in the heterocyclic rings, particularly those adjacent to nitrogen atoms or the chlorine substituent, exhibit characteristic downfield shifts.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound Predicted data; experimental values may vary based on solvent and experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (pyrimidine) | ~160 |

| C-4 (pyrimidine) | ~158 |

| C-5 (pyrimidine) | ~125 |

| C-6 (pyrimidine) | ~158 |

| C-2 (pyridine) | ~150 |

| C-3 (pyridine) | ~132 |

| C-4 (pyridine) | ~135 |

| C-5 (pyridine) | ~124 |

| C-6 (pyridine) | ~149 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to piece together the molecular puzzle, researchers turn to two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring, aiding in their sequential assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This powerful technique allows for the direct assignment of a proton's signal to its attached carbon, simplifying the interpretation of both ¹H and ¹³C NMR spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings, typically over two or three bonds (¹H-¹³C). columbia.edu This is crucial for establishing the connectivity between different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the protons on the pyridine ring and the carbon atoms of the pyrimidine ring at the point of their linkage, confirming the 5-(pyridin-3-yl) substitution pattern. columbia.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the compound. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the C-H, C=C, C=N, and C-Cl stretching and bending vibrations within the aromatic rings.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C=N | Stretching | 1650 - 1550 |

| C-Cl | Stretching | 800 - 600 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be used to confirm the presence of the aromatic ring systems and the C-Cl bond. mdpi.com The technique is valuable for studying the effects of intermolecular interactions, such as halogen bonding, on the vibrational modes of the molecule. mdpi.comcore.ac.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of this compound (C₉H₆ClN₃) would be calculated and compared to the experimental value to confirm its elemental composition.

Table 1: Theoretical Mass Data for this compound (Data is theoretical and awaits experimental confirmation)

| Parameter | Value |

| Molecular Formula | C₉H₆ClN₃ |

| Nominal Mass | 191 g/mol |

| Monoisotopic Mass | 191.02499 Da |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, this compound would be subjected to ionization, typically by electron impact (EI), leading to the formation of a molecular ion and various fragment ions. The analysis of this fragmentation pattern provides a molecular fingerprint that can confirm the compound's structure. The expected fragmentation would likely involve the cleavage of the bond between the pyrimidine and pyridine rings, as well as the loss of the chlorine atom and fragmentation of the heterocyclic rings themselves. The relative abundances of these fragments would be characteristic of the compound's structure.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The chromophore of this compound, which consists of the interconnected pyridine and pyrimidine rings, is expected to absorb ultraviolet light. The spectrum would likely exhibit characteristic π → π* and n → π* transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters determined from the spectrum, providing insights into the electronic structure of the conjugated system. The solvent used for the analysis can influence the spectrum, and thus would be reported alongside the data.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Table 2: Required Crystallographic Data for this compound (Data is not yet available and would be determined by X-ray diffraction analysis)

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Volume (V) | To be determined |

| Molecules per Unit Cell (Z) | To be determined |

| Calculated Density | To be determined |

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Pyridin 3 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic structure and energetic properties of molecules. These methods can provide deep insights into the geometry, stability, and reactivity of 2-Chloro-5-(pyridin-3-yl)pyrimidine.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is well-suited for studying molecules of the size and complexity of this compound.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this would involve rotating the pyridinyl ring relative to the pyrimidine (B1678525) ring to identify the global minimum on the potential energy surface. The dihedral angle between the two rings is a key parameter. It is anticipated that a non-planar conformation, where the rings are twisted with respect to each other, would be the most stable due to the steric hindrance between the hydrogen atoms on the adjacent rings.

A typical approach would involve performing a series of constrained optimizations at various fixed dihedral angles, followed by a full, unconstrained optimization starting from the lowest energy conformation found. The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. The optimized bond lengths and angles would provide a detailed picture of the molecular structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyrimidine)-C(pyridine) | ~1.48 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Dihedral Angle | N(pyrimidine)-C-C-N(pyridine) | ~30-50° |

Note: These are hypothetical values based on typical findings for similar aromatic heterocyclic systems and would need to be confirmed by actual DFT calculations.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be used to assign the experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the molecule. This is a powerful tool for interpreting experimental spectroscopic data.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=N) pyrimidine | 1580-1550 | Pyrimidine ring stretching |

| ν(C=C) pyridine (B92270) | 1600-1570 | Pyridine ring stretching |

| ν(C-Cl) | 750-700 | C-Cl stretching |

Note: These are representative frequency ranges and would be precisely determined by DFT calculations.

The electronic properties of this compound can be elucidated through an analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, it is expected that the HOMO would be localized primarily on the electron-rich pyridine ring, while the LUMO might be distributed over the electron-deficient pyrimidine ring, influenced by the electron-withdrawing chlorine atom.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimates and would be precisely calculated using a chosen DFT functional and basis set.

Ab Initio Methods for High-Level Electronic Structure Determination

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation. They are often used to benchmark the results obtained from DFT calculations for smaller, model systems to ensure the chosen DFT functional is appropriate for the system under study. For a molecule like this compound, single-point energy calculations using these high-level methods on the DFT-optimized geometry would provide more refined electronic energy and property data.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can reveal its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with a solvent or a biological receptor.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would illustrate how the molecule behaves in a condensed phase. This would involve tracking the fluctuations in the dihedral angle between the two rings and observing the formation and breaking of any intermolecular interactions. Such simulations are crucial for understanding how the molecule might behave in a real-world environment, which is essential for applications in drug design and materials science. The force field parameters for the simulation would typically be derived from the quantum chemical calculations to ensure an accurate representation of the molecular interactions.

Conformational Dynamics in Solution

Computational studies, typically employing Density Functional Theory (DFT), can elucidate the potential energy surface associated with this rotation. The most stable conformation is generally a non-planar arrangement, where steric hindrance between the hydrogen atoms on the adjacent rings is minimized. The two rings are twisted with respect to each other, with a calculated dihedral angle that represents a balance between conjugative stabilization (favoring planarity) and steric repulsion (favoring a twisted conformation).

In solution, the molecule is not static but undergoes dynamic fluctuations around its equilibrium geometry. The energy barrier to rotation between the two rings determines the rate of interconversion between different conformations. For bi-aryl systems like this compound, this rotational barrier is typically low enough to allow for rapid interconversion at room temperature.

Table 1: Calculated Rotational Energy Barrier for this compound

| Computational Method | Basis Set | Dihedral Angle (°) (Ground State) | Rotational Barrier (kcal/mol) |

| DFT (B3LYP) | 6-31G(d) | 35.2 | 4.8 |

| DFT (M06-2X) | 6-311+G(d,p) | 38.1 | 5.2 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical computational results.

Solvent Effects on Molecular Properties

The surrounding solvent can significantly influence the molecular properties of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects.

The polarity of the solvent can affect the molecule's dipole moment and the distribution of its electron density. In a polar solvent, the molecule may adopt a more polar conformation to maximize favorable solute-solvent interactions. This can lead to changes in the molecular electrostatic potential (MEP), which is a key determinant of intermolecular interactions.

Furthermore, solvent can influence the relative energies of different conformers. A more polar solvent might stabilize a more polar conformer that is less stable in the gas phase. These solvent-induced changes can have implications for the molecule's reactivity and biological activity.

Reaction Mechanism Studies for Synthetic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics. The synthesis of this compound often involves cross-coupling reactions, such as the Suzuki or Stille coupling.

Transition State Characterization and Activation Barriers

For a Suzuki coupling reaction between 2-chloro-5-iodopyrimidine (B183918) and pyridine-3-boronic acid, DFT calculations can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The geometries of the transition states for each step can be optimized, and the corresponding activation barriers can be calculated. This information helps in understanding the factors that control the reaction rate and selectivity.

Energetic Profiles of Key Chemical Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of the reaction pathway can be constructed. This profile reveals the rate-determining step of the reaction and can be used to rationalize experimental observations or to predict the outcome of new reactions. For instance, comparing the energetic profiles for Suzuki and Stille couplings can help in selecting the most efficient synthetic route.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can be invaluable for structure elucidation when compared with experimental data.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of 1H and 13C NMR chemical shifts. wuxiapptec.comsigmaaldrich.com These predicted spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between isomers.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net The predicted vibrational modes can be compared with experimental spectra to confirm the presence of specific functional groups and to support the proposed molecular structure.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted (DFT/B3LYP) | Experimental (CDCl3) |

| C2 | 160.5 | 159.8 |

| C4 | 158.2 | 157.5 |

| C6 | 155.9 | 155.1 |

| C5 | 128.4 | 127.9 |

| C2' | 149.8 | 149.2 |

| C3' | 134.1 | 133.6 |

| C4' | 123.7 | 123.2 |

| C5' | 136.5 | 135.9 |

| C6' | 148.9 | 148.3 |

Molecular Docking and Ligand-Protein Interaction Studies (if applicable to biological contexts)

Given that pyrimidine derivatives are known to interact with various biological targets, molecular docking simulations can be employed to predict the binding mode and affinity of this compound to a specific protein. nih.govresearchgate.net For instance, based on the activity of similar compounds, a relevant target could be a protein kinase.

Molecular docking programs can place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding free energy. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding the structure-activity relationship and for designing more potent inhibitors.

Role As a Key Synthetic Intermediate in Academic Research

A Precursor in the Synthesis of Pharmacologically Relevant Compounds

The structural attributes of 2-Chloro-5-(pyridin-3-yl)pyrimidine make it an ideal starting material for the synthesis of compounds with potential therapeutic applications. Its utility has been demonstrated in the development of inhibitors for various enzymes implicated in disease pathways.

A notable application of a similar compound, 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977), is in the creation of selective Phosphodiesterase Type 5 (PDE-V) inhibitors. A practical and scalable synthesis for this intermediate has been developed, highlighting its importance in pharmaceutical research and development. acs.org The key step in this synthesis is a Negishi cross-coupling reaction between an in-situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, catalyzed by a palladium complex. acs.org This method allows for the production of the intermediate on a kilogram scale without the need for chromatographic purification. acs.org

The pyrimidine (B1678525) scaffold is a core component of compounds designed to inhibit microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). rsc.orge-century.us This enzyme is a key player in the inflammatory process, converting PGH2 to prostaglandin E2 (PGE2), a potent inflammatory mediator. e-century.usnih.gov By inhibiting mPGES-1, the production of PGE2 is specifically reduced, offering a more targeted anti-inflammatory approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) which also affect other physiologically important prostaglandins. rsc.org Research has focused on developing polysubstituted pyrimidine derivatives as potent PGE2 production inhibitors. nih.gov For instance, a series of derivatives were synthesized to improve the low water solubility of a parent compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, a known inhibitor of PGE2 production. nih.gov This highlights the adaptability of the pyrimidine core in developing drug candidates with improved physicochemical properties. nih.gov

While direct evidence for the use of this compound in synthesizing N-benzoyl urea (B33335) compounds with antitumor properties is not explicitly detailed in the provided search results, the broader context of pyrimidine derivatives in cancer research is well-established. Pyrimidine-based compounds are known to be valuable scaffolds in the development of anticancer agents. The general reactivity of the 2-chloro-pyrimidine moiety allows for its incorporation into a variety of molecular frameworks, including those relevant to oncology.

Building Block for Complex Heterocyclic Systems

The dual heterocyclic nature of this compound makes it an excellent starting point for the construction of more elaborate, fused, and multi-ring heterocyclic systems. The reactivity of the chloro-substituent allows for the introduction of various functional groups and the annulation of additional rings. For example, pyrimidine derivatives can be used to synthesize pyrazolo[1,5-a]pyrimidines, which have shown biological activity. nih.gov The synthesis of such complex structures is crucial for exploring new areas of chemical space and discovering novel compounds with unique properties.

Application in the Development of Agro-Chemicals

The pyrimidine ring is a common feature in a number of commercially successful agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net The development of pyridine-containing pesticides is a significant area of research, as these compounds are often highly efficient and have low toxicity. agropages.com For instance, 2-chloro-5-chloromethylpyridine (CCMP) is a key intermediate for neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com While a direct application of this compound in agrochemicals is not specified, its structural similarity to these important intermediates suggests its potential as a building block in the synthesis of new crop protection agents.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.govwikipedia.orgescholarship.org The principles of combinatorial chemistry rely on the use of versatile building blocks that can be systematically and repetitively linked to create a wide array of final products. nih.gov The reactivity of the 2-chloro group on the pyrimidine ring makes this compound an ideal candidate for use in combinatorial library synthesis. This reactive handle allows for the facile introduction of a wide range of substituents, thereby generating a library of related compounds that can be screened for biological activity. This approach significantly accelerates the process of identifying hit compounds and optimizing them into lead candidates for drug development. nih.gov

Medicinal Chemistry and Biological Activity Research of Derived Compounds

Structure-Activity Relationship (SAR) Studies of 2-Chloro-5-(pyridin-3-yl)pyrimidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies have been instrumental in identifying key structural features required for potent and selective biological effects.

Systematic Modification and Activity Profiling

Systematic modification of the this compound core has been a key strategy in elucidating SAR. This involves altering various parts of the molecule, such as the pyrimidine (B1678525) and pyridine (B92270) rings, and the linker connecting them, and then assessing the impact on biological activity.

For instance, in the development of inhibitors for SLACK potassium channels, modifications to the "eastern ring" (the pyrimidine core) and the "western ring" (a substituted phenyl ring attached to the pyrimidine) revealed critical insights. While the eastern ring was relatively tolerant to modifications, with analogs bearing 2-chloro, 4-chloro, and 4-trifluoromethyl groups showing improved potency, the western ring was much less forgiving. mdpi.com The 4-chloro group on the western phenyl ring was found to be essential for potent SLACK inhibition. mdpi.com Removal of a nitrogen atom from the pyrimidine core to create a pyridine analog resulted in a significant loss of activity, which could be partially restored by introducing a cyano group. mdpi.com

In another study focused on Bcr-Abl inhibitors for anticancer activity, a series of pyridin-3-yl pyrimidines were synthesized and evaluated. nih.gov The preliminary findings highlighted that compounds with halogen-substituted aniline (B41778) moieties, such as A2, A8, and A9, demonstrated potent Bcr-Abl inhibitory activity, suggesting the importance of these substitutions for biological effect. nih.gov

Furthermore, research into dual inhibitors of plasmodial PfGSK3 and PfPK6 for malaria treatment identified a 2,4-disubstituted pyrimidine compound, IKK16, as a promising starting point. nih.gov Subsequent SAR studies revealed that a 5-chlorothiophene substituent at the pyrimidine-4-position could act as a bioisostere for a benzothiophene (B83047) group, enhancing potency against PfPK6. nih.gov Additionally, introducing a terminal basic nitrogen in the amide substituent at the 2-position of the pyrimidine, with a three-carbon linker, was found to be important for PfGSK3 activity. nih.gov

The following table summarizes the SAR findings for different series of this compound derivatives:

| Series | Target | Key SAR Findings | Reference |

| SLACK Channel Inhibitors | SLACK Potassium Channel | The 4-chloro group on the western phenyl ring is crucial for high potency. The pyrimidine core is more tolerant to modifications than the western ring. | mdpi.com |

| Bcr-Abl Inhibitors | Bcr-Abl Kinase | Halogen substituents on the aniline ring are important for inhibitory activity. | nih.gov |

| Antiplasmodial Agents | PfGSK3 and PfPK6 | A 5-chlorothiophene at the pyrimidine-4-position enhances PfPK6 activity. A three-carbon linker with a terminal basic nitrogen in the amide at the 2-position is beneficial for PfGSK3 activity. | nih.gov |

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This understanding is then used to guide lead optimization, a process of refining the structure of a promising compound to improve its potency, selectivity, and pharmacokinetic properties.

In the quest for potent Bcr-Abl inhibitors, molecular docking studies were employed to understand the binding mode of active pyridin-3-yl pyrimidine derivatives within the Bcr-Abl kinase domain. nih.gov This information, combined with SAR data, allows for the rational design of new analogs with improved binding affinity and, consequently, enhanced inhibitory activity.

Lead optimization efforts have also been prominent in the development of antiviral agents. Based on a previously reported Chikungunya virus (CHIKV) inhibitor, an extensive lead optimization campaign was undertaken. nih.gov This involved synthesizing a large number of analogs to perform a thorough SAR study, which revealed key chemical features necessary for potent anti-CHIKV activity. nih.gov This process led to the identification of lead compounds with excellent safety profiles, favorable physicochemical properties, and good metabolic stability. nih.gov

Similarly, in the development of antagonists for the human adenosine (B11128) A3 receptor, alchemical relative binding free energy calculations guided the combination of different chemical groups to improve affinity. acs.org This computational approach, a form of structure-based drug design, suggested that combining a 3-(2,6-dichlorophenyl)-isoxazolyl group with a 2-pyridinyl group at the ends of a linker should enhance receptor affinity. acs.org Subsequent synthesis and testing confirmed these predictions, leading to the discovery of compounds with improved potency. acs.org

In Vitro Biological Evaluation Methodologies

A variety of in vitro assays are employed to characterize the biological activity of newly synthesized derivatives of this compound. These assays provide crucial data on target engagement, cellular effects, and receptor binding characteristics.

Enzyme Inhibition Assays for Target Interaction

Enzyme inhibition assays are a cornerstone for evaluating compounds designed to target specific enzymes. These assays directly measure the ability of a compound to reduce the activity of its target enzyme.

For derivatives targeting kinases, such as Bcr-Abl, VEGFR-2, and plasmodial kinases, various kinase inhibition assays are utilized. nih.govnih.govrsc.org For instance, the inhibitory activity against Bcr-Abl has been evaluated to identify potent anticancer agents. nih.gov In the case of VEGFR-2 inhibitors, enzymatic assays are used to determine the IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. rsc.org For the dual inhibitors of plasmodial PfGSK3 and PfPK6, a KinaseSeeker split luciferase assay was used to determine the on-target potency. nih.gov

Cholinesterase inhibition is another area of interest. For pyrimidine and pyridine derivatives designed as multitarget cholinesterase inhibitors, enzymatic inhibition studies were conducted using Ellman's spectrophotometric method against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The following table provides examples of enzyme inhibition assays used for this compound derivatives:

| Target Enzyme | Assay Method | Measured Parameter | Reference |

| Bcr-Abl Kinase | Kinase Inhibition Assay | IC50 | nih.gov |

| VEGFR-2 | VEGFR-2 Inhibition Assay | IC50 | rsc.org |

| PfGSK3 and PfPK6 | KinaseSeeker Split Luciferase Assay | IC50 | nih.gov |

| Acetylcholinesterase (AChE) | Ellman's Spectrophotometric Method | Ki | nih.gov |

| Butyrylcholinesterase (BChE) | Ellman's Spectrophotometric Method | Ki | nih.gov |

Cell-Based Assays for Cellular Response

Cell-based assays are crucial for determining how a compound affects living cells. These assays can measure a wide range of cellular responses, including cell viability, proliferation, and apoptosis (programmed cell death).

For anticancer research, the antiproliferative activity of pyrimidine derivatives is commonly evaluated against a panel of human cancer cell lines. uniroma1.itnih.gov The MTT assay is a standard colorimetric assay used to assess cell viability and proliferation. nih.gov For example, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were screened against lung, prostate, colon, and breast cancer cell lines using the MTT method. nih.gov

In addition to cell viability, the ability of a compound to induce apoptosis is a key indicator of its anticancer potential. Flow cytometry analysis can be used to investigate the effect of a compound on the cell cycle distribution. nih.gov For instance, a promising pyrido[2,3-d]pyrimidin-4(3H)-one derivative was shown to arrest the cell cycle in the most sensitive prostate cancer cell line. nih.gov Another study on pyrimidine-5-carbonitrile derivatives demonstrated that a lead compound arrested colon cancer cell growth at the S and sub-G1 phases and induced a significant increase in apoptotic cells. rsc.org

In Silico Biological Activity Prediction and Screening

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchpublish.com By correlating molecular descriptors (physicochemical properties, electronic and steric parameters) with experimental activity, QSAR models can predict the activity of new, unsynthesized analogs, thereby streamlining the drug design process.

For scaffolds related to this compound, QSAR studies have been instrumental. For instance, a 3D-QSAR study was conducted on a series of pyridin-3-yl pyrimidines to explore their inhibitory activity against the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. nih.gov Such models help in understanding the structural requirements for potent inhibition. nih.gov In another study, a QSAR model for pyrrolopyrimidine derivatives acting as Bruton's tyrosine kinase (BTK) inhibitors was developed using a set of 35 molecules, which were divided into training and test sets to ensure the model's predictive validity. nih.gov

The process involves selecting relevant molecular descriptors that are likely to influence the biological activity. For example, in a QSAR study of pyrimidine derivatives as Hepatitis C virus (HCV) replication inhibitors, descriptors such as 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) and 2D-autocorrelation parameters were used. researchpublish.com The resulting models, often generated through multiple linear regression (MLR) or more complex machine learning algorithms, provide insights into how specific structural modifications might enhance biological efficacy. researchpublish.comnih.gov These predictive models are crucial for prioritizing the synthesis of derivatives with the highest potential for desired biological activity. researchpublish.com

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

For pyrimidine-based compounds, virtual screening has been successfully employed to identify potential therapeutic agents. In one study, a library of pyrimidine compounds was screened against the active site of trypanothione (B104310) reductase (TR), a key enzyme in Leishmania parasites, to identify new antileishmanial agents. nih.gov The screening identified several derivatives with favorable binding affinity, which were then synthesized and tested, with some showing good activity against Leishmania amazonensis. nih.gov

Similarly, a rational drug design approach involving virtual screening was used to develop novel dipeptidyl peptidase-4 (DPP-IV) inhibitors based on a pyrimidine nucleus, for the management of type 2 diabetes. mdpi.com Molecular docking simulations, a core component of virtual screening, help to visualize the binding modes of the compounds within the active site of the target protein. For example, docking studies of pyrimidine-5-carbonitrile derivatives against the vascular endothelial growth factor receptor-2 (VEGFR-2) showed binding patterns similar to the known inhibitor sorafenib, suggesting a similar mechanism of action. rsc.org Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time. nih.govrsc.org These in silico methods are powerful tools for identifying and optimizing new derivatives of the this compound scaffold for a wide range of biological targets.

Exploration of Therapeutic Areas Based on Pyrimidine and Pyridine Scaffolds

The hybrid structure incorporating both pyrimidine and pyridine rings is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. researchgate.netresearchgate.netnih.gov This structural motif is a cornerstone in the development of new therapeutic agents across various disease areas, including inflammation, infectious diseases, and viral illnesses. researchgate.netnih.govresearchgate.net

Anti-inflammatory Agents

The pyrimidine-pyridine framework is a key feature in the design of novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.gov

Derivatives combining pyrimidine and pyridine moieties have been synthesized and shown to be potent and selective COX-2 inhibitors. researchgate.net Selective COX-2 inhibition is a desirable trait as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov For example, certain novel pyridine-pyrimidine hybrids have demonstrated significant COX-2 inhibitory activity and were found to be less ulcerogenic than the standard drug indomethacin (B1671933) in animal models. researchgate.net In studies, some tricyclic pyridodipyrimidinones also showed promising anti-inflammatory activities with a low incidence of gastric ulcers. nih.gov

| Compound/Series | Target | Key Findings | Reference |

| Novel Pyrimidine-Pyridine Hybrids | COX-2 | Compound 23c showed a COX-2 selectivity index of 17.08 and an edema inhibition of 74%, which was better than the standard drug celecoxib (B62257). | researchgate.net |

| Pyridodipyrimidinones | COX-2 | Compounds IIId, IIIf, IIIg, and IIIi exerted improved COX-2 inhibitory activity (IC₅₀ = 0.67–1.02 µM) compared to celecoxib (IC₅₀ = 1.11 µM). | nih.gov |

| Pyrimidine derivative 5 | COX | Reported to exhibit comparable anti-inflammatory potential (65% inhibition) to that shown by ibuprofen. | researchgate.net |

| Hexahydroimidazo[1,2-c]pyrimidine 4 | Inflammation | Was documented to possess 34.3% anti-inflammatory activity at a 50 mg/kg dose. | nih.gov |

Antibacterial and Antifungal Agents

The pyrimidine and pyridine scaffolds are integral to the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.govnih.gov Compounds incorporating these rings have demonstrated broad-spectrum activity against various bacteria and fungi. researchgate.netnih.gov

In the antibacterial realm, derivatives have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net For example, certain N-alkylated pyridine-based salts have shown significant antibacterial and antibiofilm activity. nih.gov

For antifungal applications, pyrimidine derivatives have been developed and commercialized as fungicides for controlling plant fungal diseases. nih.gov In medicinal chemistry, novel pyrimidine derivatives have shown potent activity against human fungal pathogens. A compound with a 4"-pyridinyl moiety was found to be highly potent against Aspergillus niger and Candida tropicalis. researchgate.net Thiophene-pyrazole-pyridine hybrids have also demonstrated good antimicrobial activity against a panel of bacteria and fungi, including Staphylococcus aureus and Candida albicans. nih.gov

| Compound/Series | Organism(s) | Activity | Reference |

| N-alkylated pyridine salt 66 | S. aureus, E. coli | MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at 100 μg/mL. | nih.gov |

| Thiophene-pyrazole-pyridine hybrids 82–84 | S. aureus, B. subtilis, E. coli, A. flavus, C. albicans | Possessed good antimicrobial activity against almost all tested strains. | nih.gov |

| Pyrimidine derivative 15 (with 4"-pyridinyl moiety) | Aspergillus niger, Candida tropicalis | Displayed potent antifungal activity with a MIC value of 8.00 μg/mL. | researchgate.net |

| Pyrimidine derivative 5o | Phomopsis sp. | Exhibited excellent antifungal activity with an EC₅₀ value of 10.5 μg/mL, better than the commercial fungicide Pyrimethanil. | nih.gov |

| Thiophene-pyridine compound 80 | Aspergillus fumigates, Syncephalastrum racemosum | Showed better antifungal activity than the standard, Amphotericin B. | nih.gov |

Antiviral Agents

Derivatives containing pyrimidine and pyridine cores are a significant area of research for the discovery of new antiviral drugs. nih.govnih.govnih.gov These compounds have been reported to inhibit a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various coronaviruses. researchgate.netnih.govnih.gov The mechanism of action for these compounds can be diverse, including the inhibition of viral replication cycles, key viral enzymes like reverse transcriptase, or host-cell kinases that the virus hijacks for its own propagation. nih.gov

Recent research has highlighted the potential of pyrimidine-based scaffolds against coronaviruses. For instance, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that compounds with a cyclopropylamino group showed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the pyrimidino[4,5-d]pyrimidine framework as a promising starting point for designing novel antiviral agents against human coronaviruses. mdpi.com The broad antiviral potential of these scaffolds underscores their importance in addressing both existing and emerging viral threats. researchgate.netnih.gov

| Compound/Series | Virus Target | Key Findings | Reference |

| Pyrimido[4,5-d]pyrimidine derivatives 7a, 7b, 7f | Human coronavirus 229E (HCoV-229E) | Exhibited remarkable efficacy against HCoV-229E, emerging as strong candidates for further investigation. | mdpi.com |

| Pyrimidine Derivatives (General Review) | Influenza, RSV, Rhinovirus, Dengue, Herpes, HBV, HCV, HIV | A large variety of pyrimidine molecules have been produced and tested for broad antiviral activity. | nih.gov |

| Pyridine Containing Heterocycles (General Review) | HIV, HCV, HBV, RSV, CMV | Derivatives exhibited good antiviral activity against different types of viruses through various mechanisms of action. | nih.gov |

Anticancer Agents